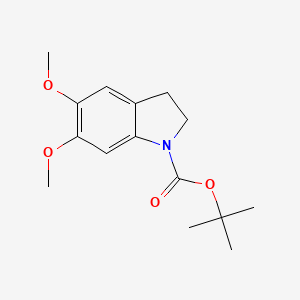
4-Amino-3-fluoro-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-fluoro-5-iodobenzamide is an organic compound with the molecular formula C7H6FIN2O It is a derivative of benzamide, characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-5-iodobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 3-fluoroaniline to introduce a nitro group. This is followed by iodination to add the iodine atom. The nitro group is then reduced to an amino group, and finally, the amide bond is formed by reacting with benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluoro-5-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.
Coupling Reactions: Catalysts like palladium or copper are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Amino-3-fluoro-5-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-fluoro-5-bromobenzamide
- 4-Amino-3-chloro-5-iodobenzamide
- 4-Amino-3-fluoro-5-methylbenzamide
Uniqueness
4-Amino-3-fluoro-5-iodobenzamide is unique due to the combination of amino, fluoro, and iodo substituents on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H6FIN2O |
|---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
4-amino-3-fluoro-5-iodobenzamide |
InChI |
InChI=1S/C7H6FIN2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12) |
InChI Key |
KAHXTXRXLCDETL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)




![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)




![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)

